molecular formula C12H14O B2514325 3-Methyl-5-phenylpent-1-yn-3-ol CAS No. 74866-74-3

3-Methyl-5-phenylpent-1-yn-3-ol

Cat. No. B2514325
CAS RN: 74866-74-3
M. Wt: 174.243
InChI Key: WNPHXLHWIRDVPK-UHFFFAOYSA-N
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Description

“3-Methyl-5-phenylpent-1-yn-3-ol” is a chemical compound with the molecular formula C12H14O . Its molecular weight is 174.2390 .


Synthesis Analysis

This compound can be used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide . It also acts as an initiator during the synthesis of propargyl-terminated polylactide by bulk ring-opening polymerization .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3H2,1-2H3 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound can react with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle . It can also be used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide .


Physical And Chemical Properties Analysis

This compound is a clear slightly yellow liquid or low melting solid . Its refractive index is 1.431 (lit.) and it has a boiling point of 121-122 °C (lit.) .

Scientific Research Applications

Chemical Properties

“3-Methyl-5-phenylpent-1-yn-3-ol” is a chemical compound with the formula C12H14O and a molecular weight of 174.2390 . It’s a complex organic compound that can be used in various scientific applications .

Synthesis of α-Methylene Cyclic Carbonates

One of the applications of “3-Methyl-5-phenylpent-1-yn-3-ol” is in the synthesis of α-methylene cyclic carbonates. It reacts with carbon dioxide to produce these cyclic carbonates . These carbonates are important in the field of organic chemistry due to their potential uses in various chemical reactions .

Synthesis of 2,6,9-Trisubstituted Purine Based CDK Inhibitors

Another application of “3-Methyl-5-phenylpent-1-yn-3-ol” is in the synthesis of 2,6,9-trisubstituted purine based CDK inhibitors . CDK inhibitors are a class of drugs that have been used to treat various types of cancers .

Synthesis of Indole Derivatives

“3-Methyl-5-phenylpent-1-yn-3-ol” can also be used in the synthesis of indole derivatives . Indole derivatives are biologically active compounds that have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .

Research and Development

“3-Methyl-5-phenylpent-1-yn-3-ol” is also used in research and development in the field of chemistry . It’s used in the synthesis of new compounds and in the testing of new reactions .

Pharmaceutical Applications

Due to its role in the synthesis of biologically active compounds, “3-Methyl-5-phenylpent-1-yn-3-ol” has potential applications in the pharmaceutical industry . It can be used in the development of new drugs for the treatment of various diseases .

Safety and Hazards

This compound may cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . It’s recommended to handle this compound under the supervision of a technically qualified individual .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-5-phenylpent-1-yn-3-ol Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Methyl-5-phenylpent-1-yn-3-ol is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

properties

IUPAC Name

3-methyl-5-phenylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-8,13H,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPHXLHWIRDVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-phenylpent-1-yn-3-ol

Synthesis routes and methods

Procedure details

8 Parts by volume of 2.5 molar n-butyl lithium is added to a solution of 3.1 parts of triethylsilyl acetylene in 20 parts by volume of ethyl ether at -30° C. The resulting solution is allowed to warm to room temperature, then it is cooled again to -30° C. and 3 parts of benzyl acetone is added. The reaction mixture is allowed to warm to room temperature and is then stirred for 1 hour. The reaction mixture is poured into ether and dilute hydrochloric acid. The ethereal layer is washed with water and dried over anhydrous sodium sulfate. The ether is removed under reduced pressure and the residual oil is dissolved in 15 parts by volume of dimethylformamide containing 2 parts of powdered potassium fluoride. This reaction mixture is stirred and heated at 70°-80° C. for 1 hour, after which time it is diluted with water and extracted with ether. The ether layer is separated and washed with water and dried over anhydrous sodium sulfate. The ether is removed under reduced pressure and the residue is chromatographed on silica gel using 30% ethyl acetate/hexane as eluent to provide 3-methyl-3-hydroxy-5-phenyl-1-pentyne.
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